

Application Notes and Protocols: Diethanolamine Borate in Cooling Lubricant Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethanolamine borate*

Cat. No.: *B14165425*

[Get Quote](#)

Authored for: Researchers, Scientists, and Formulation Professionals

Introduction

Diethanolamine borate (DEA-borate) is a multifunctional additive integral to the formulation of high-performance water-based cooling lubricants, also known as metalworking fluids (MWFs). It is synthesized from the reaction of diethanolamine and boric acid. This document provides detailed application notes on its primary functions, quantitative performance data, and standardized protocols for its evaluation.

Diethanolamine borate's principal roles in MWF formulations include:

- Corrosion Inhibition: It forms a protective film on ferrous and some non-ferrous metal surfaces, mitigating rust and corrosion.
- pH Buffering: It helps to establish and maintain the alkaline pH (typically 8.5-9.5) necessary for optimal fluid performance and longevity.^[1]
- Lubricity Enhancement: It can improve the lubricating properties of the fluid, thereby reducing friction and tool wear.
- Biostatic Properties: By maintaining an alkaline environment, it helps to inhibit the growth of bacteria and fungi, extending the fluid's service life.

Data Presentation: Performance Metrics

The following tables summarize the performance of diethanolamine and its borate derivatives in key functional areas for cooling lubricants.

Corrosion Inhibition

The primary function of **diethanolamine borate** is to protect metal surfaces from corrosion. In aqueous solutions, it has demonstrated significant efficacy.

Table 1: Corrosion Inhibition Efficiency of Diethanolamine on Mild Steel in 0.5 M H₂SO₄

Inhibitor Concentration (M)	Corrosion Current Density (I _{corr}) (µA/cm ²)	Inhibition Efficiency (IE%)
0 (Blank)	1125	-
10 ⁻⁷	502	55.3
10 ⁻⁶	389	65.4
10 ⁻⁵	281	75.0
10 ⁻⁴	182	83.8
10 ⁻³	127	88.7

Data sourced from a galvanostatic polarization study.

A patent for diethanolamine boric esters highlights their superior performance in the Herbert test, a conventional method for evaluating rust inhibitors. An aqueous solution containing 0.8% to 1% by weight of **diethanolamine borate** demonstrated anti-rust action equivalent to a 3% to 4% by weight solution of sodium nitrite, indicating a significantly higher efficiency.[2]

Lubricity Enhancement

Borate esters, including those derived from diethanolamine, are known to improve the anti-wear properties of lubricants. The following data is for a synthesized N-containing borate ester (DEBE) derived from diethanolamine, evaluated using a four-ball friction and wear tester.

Table 2: Wear Scar Diameter (WSD) with N-Containing **Diethanolamine Borate** Ester (DEBE) in Poly-alpha-olefin (PAO) Base Oil

Additive Concentration (wt%)	Wear Scar Diameter (mm) at 200 N load
0 (Base Oil)	~0.55
0.5	~0.48
1.0	~0.42
1.5	~0.40
2.0	~0.41

Data is illustrative based on trends observed for N-containing borate esters in synthetic base oils.[\[3\]](#)

pH Stability

Maintaining a stable alkaline pH is crucial for the longevity and performance of a metalworking fluid. **Diethanolamine borate** acts as an effective pH buffer.

Table 3: Illustrative pH Stability of a Metalworking Fluid

Time (Weeks)	pH of Base Formulation (without DEA-borate)	pH of Formulation with 5% DEA-borate
0	9.2	9.3
2	8.8	9.2
4	8.3	9.1
6	7.9	9.0
8	7.5	8.9

This data is representative and illustrates the expected buffering capacity of **diethanolamine borate** in a typical formulation.

Experimental Protocols

Protocol 1: Synthesis of Diethanolamine Borate

This protocol describes the laboratory-scale synthesis of **diethanolamine borate**.

Materials:

- Diethanolamine (105 parts by weight)
- Boric acid (62 parts by weight)
- Reaction vessel with heating mantle and overhead stirrer
- Condenser to remove water

Procedure:

- Combine 105 parts by weight of diethanolamine and 62 parts by weight of boric acid in the reaction vessel. These are approximately stoichiometric proportions.[\[2\]](#)
- Begin stirring the mixture.
- Gradually heat the mixture to 230°C.[\[2\]](#)
- Water will be released as steam during the condensation reaction. This should be collected and removed via the condenser.
- Maintain the temperature until the release of water ceases, indicating the completion of the reaction.
- The resulting product is a viscous, transparent, and hygroscopic mass of **diethanolamine borate**.[\[2\]](#)

Protocol 2: Evaluation of Corrosion Inhibition (Cast Iron Chip Test - Modified ASTM D4627)

This protocol outlines a method for assessing the corrosion protection of a cooling lubricant formulation on cast iron.

Materials:

- Test cooling lubricant formulation (e.g., 5% dilution in water of a concentrate containing **diethanolamine borate**)
- Control formulation (without **diethanolamine borate**)
- Standard grey cast iron chips (3.0 grams per test)
- Petri dishes
- Filter paper
- Pipettes
- Controlled environment chamber (25°C and 60% relative humidity)

Procedure:

- Place a piece of filter paper at the bottom of a petri dish.
- Weigh 3.0 grams of cast iron chips and distribute them evenly on the filter paper.
- Pipette 5.0 grams of the test fluid over the chips, ensuring they are completely covered.[4]
- Cover the petri dish and let it stand at room temperature for 2 hours.[4]
- After 2 hours, remove the fluid with a pipette.
- Allow the chips and filter paper to dry for 24 hours in a controlled environment.[4]
- Visually assess the filter paper for any staining and the chips for signs of rust. The percentage of the stained area on the filter paper can be estimated.

Protocol 3: Assessment of Lubricity (Falex Pin and Vee Block Method - ASTM D2670)

This protocol provides a method for evaluating the wear properties of a cooling lubricant.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Apparatus:

- Falex Pin and Vee Block Lubricant Test Machine

Materials:

- Test cooling lubricant formulation
- Standard steel test pin and vee blocks

Procedure:

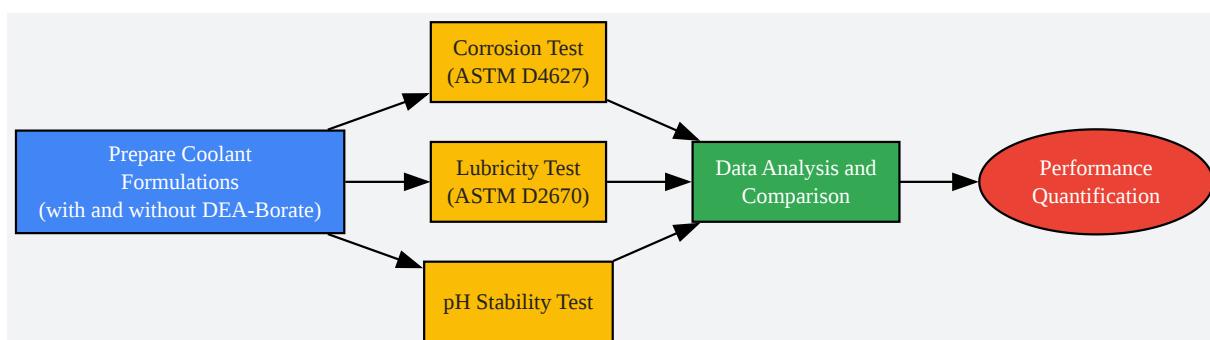
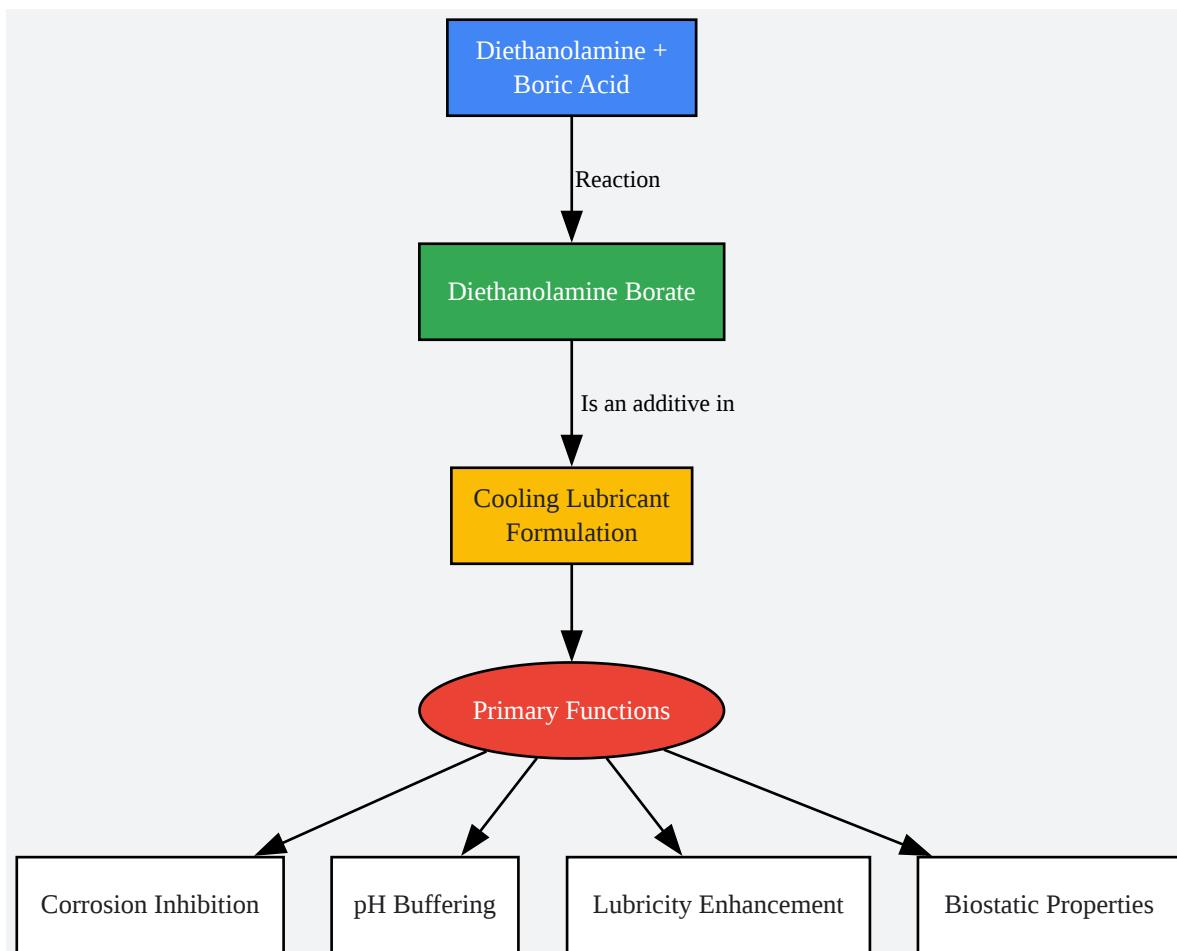
- Assemble the test machine with a new test pin and vee blocks.
- Fill the lubricant reservoir with the test fluid.
- Apply a specified load to the vee blocks against the rotating pin.
- Run the test for a predetermined duration or until failure (seizure).
- During the test, monitor and record parameters such as torque, temperature, and wear.
- After the test, measure the wear on the pin and vee blocks. The number of teeth on the ratchet wheel that have advanced is a measure of the total wear.
- Compare the results with a base fluid without **diethanolamine borate** to quantify the improvement in lubricity.

Protocol 4: Evaluation of pH Stability

This protocol describes a method for monitoring the pH stability of a metalworking fluid over time.

Materials:

- Test and control cooling lubricant formulations



- Sealed containers
- Calibrated pH meter
- Orbital shaker or similar agitation device

Procedure:

- Prepare dilutions of the test and control formulations in water of a known hardness.
- Place a known volume of each fluid into separate, sealed containers.
- Measure and record the initial pH of each fluid.
- Store the containers at a constant temperature (e.g., room temperature or an elevated temperature to simulate working conditions).
- At regular intervals (e.g., weekly), agitate the containers to ensure homogeneity and then measure and record the pH.
- Continue monitoring for a specified period (e.g., 8 weeks) or until the pH drops below a predetermined threshold.
- Plot the pH values over time for both the test and control fluids to compare their buffering capacity.

Visualizations

Logical Relationship of Diethanolamine Borate Functions

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pH of Metalworking Fluids and Cutting Oils - | Oil Analysis : Swansea Tribology Services [oas-online.co.uk]
- 2. US3642652A - Diethanolamine boric esters rust inhibitors - Google Patents [patents.google.com]
- 3. Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26896J [pubs.rsc.org]
- 4. Technical Analysis [stle.org]
- 5. store.astm.org [store.astm.org]
- 6. ASTM D2670 : 2025 Standard Test Method for Measuring Wear Properties of Fluid Lubricants (Falex Pin and Vee Block Method) [bsbedge.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. ASTM D2670-25 - Standard Test Method for Measuring Wear Properties of Fluid Lubricants (Falex Pin and Vee Block Method) [en-standard.eu]
- To cite this document: BenchChem. [Application Notes and Protocols: Diethanolamine Borate in Cooling Lubricant Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14165425#diethanolamine-borate-in-the-formulation-of-cooling-lubricants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com